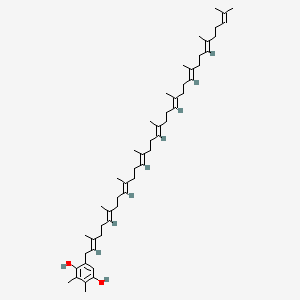
Plastoquinol-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plastoquinol-9 is a plastoquinol in which an all-E nonaprenyl group is attached to position 5 of 2,3-dimethylhydroquinone.
Wissenschaftliche Forschungsanwendungen
Photosynthesis and Electron Transport
Plastoquinol-9 (PQ-9) plays a crucial role in photosynthesis, acting as an electron carrier in both linear and alternative electron transport chains. Its functions extend beyond electron transport, serving as a redox sensor regulating state transitions and gene expression. A significant portion of PQ-9 is found outside the thylakoid membranes, indicating diverse roles in photoprotection, antioxidant activity, and as a cofactor in chloroplast metabolite biosynthesis (Havaux, 2020).
Photoprotection and Stress Tolerance
PQ-9 exhibits photoprotective properties, acting as an antioxidant in plant leaves. It plays a central role in plant tolerance to excess light and photooxidative damage, with its biosynthesis being crucial for phototolerance. Plants overexpressing the PQ-9 biosynthesis gene show increased resistance to photooxidative stress (Ksas et al., 2015).
Interaction with Reactive Oxygen Species
PQ-9 is involved in reactions with reactive oxygen species (ROS) within the thylakoid membrane. It interacts with singlet oxygen to produce hydrogen peroxide (H2O2), indicating its role in managing oxidative stress within the lipophilic thylakoid membrane environment (Khorobrykh et al., 2015).
Antioxidant Properties
Comparative studies highlight PQ-9's significant antioxidant activities. It exhibits higher efficiency in inhibiting lipid peroxidation than other antioxidants like ubiquinol and α-tocopherol, underlining its importance in protecting cell membranes from oxidative damage (Kruk et al., 1997).
Biosynthesis and Metabolic Pathways
The biosynthesis of PQ-9 involves paralogous solanesyl-diphosphate synthases in plastids, essential for the assembly of its side chain. These synthases also influence the levels of other important molecules like plastochromanol-8, demonstrating the interconnected nature of plastid metabolism and photosynthesis (Block et al., 2013).
Role in Oxidative Stress Response
PQ-9 and its derivatives play a crucial role in the chemical quenching of singlet oxygen, a process critical for plant response to photooxidative stress. The oxidation products of PQ-9 have been studied, providing insights into the mechanisms of oxidative stress management in plants (Ferretti et al., 2018).
Eigenschaften
CAS-Nummer |
3819-09-8 |
|---|---|
Produktname |
Plastoquinol-9 |
Molekularformel |
C53H82O2 |
Molekulargewicht |
751.2 g/mol |
IUPAC-Name |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |
InChI-Schlüssel |
IJBLJLREWPLEPB-IQSNHBBHSA-N |
Isomerische SMILES |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Kanonische SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Synonyme |
plastohydroquinone plastoquinol PQH2 cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)
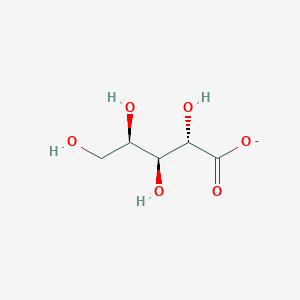
![3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium](/img/structure/B1237676.png)

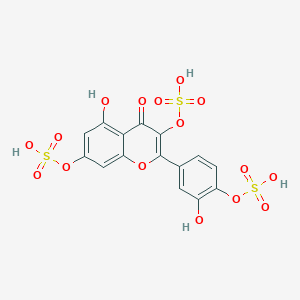
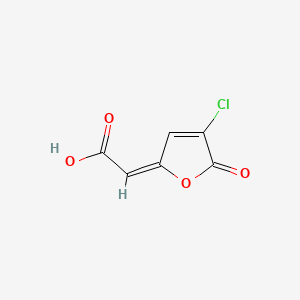
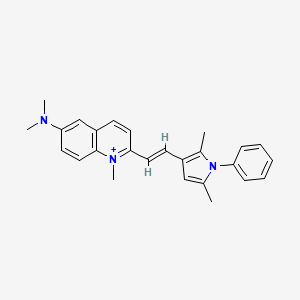

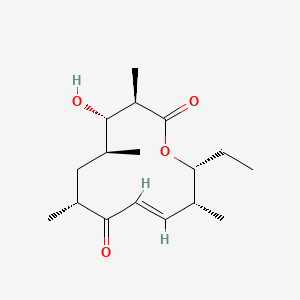
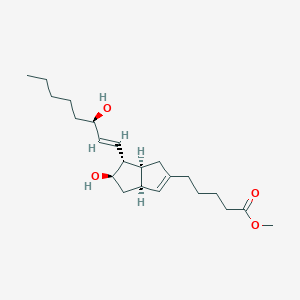

![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)
